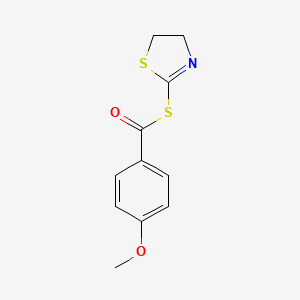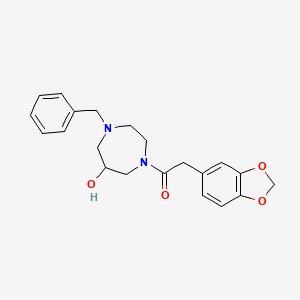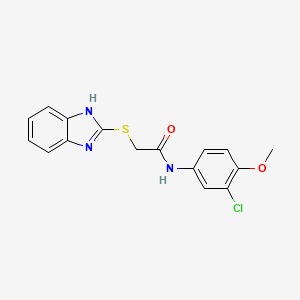
1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine
货号 B5639095
分子量: 303.4 g/mol
InChI 键: FVXYIDIDZZMWAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
- The synthesis of derivatives of 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine involves reactions like carbonylation, dehydrogenation, and cyclization. For instance, N-(2-Pyridinyl)piperazines react with CO and ethylene in the presence of Rh4(CO)12, leading to a novel carbonylation reaction at a C−H bond in the piperazine ring (Ishii et al., 1997).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 1-(p-Tolyl)-4-[4-(N-naphthalimido)butyl]piperazine, reveals linear elongated molecules with planar fragments and a chair conformation of the piperazine cycle. These structures often form parallel and antiparallel chains through van der Waals interactions (Simonov et al., 2003).
Chemical Reactions and Properties
- Chemical reactions involving 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine and its derivatives include interactions with various reagents, leading to the formation of compounds with potential biological activities. For instance, the interaction of derivatives with various reagents can lead to compounds with high DNA binding affinity and potential anticancer activity (Kamal et al., 2008).
Physical Properties Analysis
- The physical properties of 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine derivatives can be characterized by techniques like X-ray diffraction, revealing details about molecular conformation and packing. The crystal structure analysis of similar compounds provides insights into their spatial configuration and intermolecular interactions (Özbey et al., 1998).
Chemical Properties Analysis
- The chemical properties of 1-(1-naphthylmethyl)-4-(2-pyridinyl)piperazine derivatives are influenced by the nature of substituents and the molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect the reactivity and potential applications of these compounds (Shim et al., 2002).
未来方向
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-2-9-19-17(6-1)7-5-8-18(19)16-22-12-14-23(15-13-22)20-10-3-4-11-21-20/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYIDIDZZMWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthylmethyl)-4-(2-pyridinyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别



![4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)
![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-(1,3-benzodioxol-5-yl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5639053.png)

![1-(cyclopropylcarbonyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5639069.png)
![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)

![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)